molecular formula C20H23FN6O3S B6450519 2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2548983-36-2

2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6450519
CAS RN: 2548983-36-2
M. Wt: 446.5 g/mol
InChI Key: KZUKDOAXUUZWCX-UHFFFAOYSA-N
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Description

The compound “2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives exhibit promising antibacterial properties. Researchers have synthesized compounds containing the 1,3-diazole ring, similar to our compound of interest, and evaluated their efficacy against bacterial strains. These derivatives could potentially serve as novel antibiotics or enhance existing antibacterial therapies .

properties

IUPAC Name

2-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3S/c1-3-25-13-16(22-14(25)2)31(29,30)27-11-9-26(10-12-27)20-23-18(17(21)19(28)24-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUKDOAXUUZWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-4-phenyl-1H-pyrimidin-6-one

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